molecular formula C7H4N4 B1344265 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 454685-88-2

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Katalognummer: B1344265
CAS-Nummer: 454685-88-2
Molekulargewicht: 144.13 g/mol
InChI-Schlüssel: GDYUNCUMRKXRHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is characterized by a fused pyrrole and pyrimidine ring system, with a nitrile group at the 5-position. Its structure allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and development .

Biochemische Analyse

Biochemical Properties

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is monopolar spindle 1 kinase (MPS1), a dual-specificity protein kinase that is overexpressed in certain types of cancer, such as triple-negative breast cancer . By inhibiting MPS1, this compound disrupts the mitotic checkpoint, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to interact with other kinases, such as protein kinase B (Akt), further highlighting its versatility in modulating biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . It also affects cell signaling pathways by inhibiting the phosphorylation of key proteins involved in cell proliferation and survival, such as Akt and its downstream targets . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These effects collectively contribute to the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of MPS1, inhibiting its kinase activity and preventing the phosphorylation of substrates required for mitotic checkpoint signaling . This binding interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key residues in the kinase’s active site . Additionally, this compound inhibits Akt by competing with ATP for binding to the kinase’s active site, thereby blocking its activation and downstream signaling . These molecular interactions underscore the compound’s potency and specificity as an enzyme inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods . Its degradation can occur under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells . These findings highlight the importance of proper handling and storage to preserve the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as weight loss and organ toxicity . These threshold effects underscore the need for careful dosage optimization to maximize therapeutic benefits while minimizing side effects. Studies have also shown that the compound’s efficacy in reducing tumor size is dose-dependent, with higher doses leading to more pronounced antitumor effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also influences its pharmacokinetic properties, such as absorption, distribution, and elimination, which are critical for its therapeutic application .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes and accumulate in specific tissues . Studies have shown that this compound tends to accumulate in tumor tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It can also be directed to specific subcellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be treated with various reagents to introduce the nitrile group at the desired position . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and high throughput. The use of robust catalysts and optimized reaction conditions is crucial to achieving high yields and purity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
One of the most notable applications of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is its role as a scaffold for developing potent inhibitors of various kinases involved in cancer progression. The compound has shown promising results as an inhibitor of monopolar spindle 1 (MPS1) kinase, which is often overexpressed in aggressive cancers such as triple-negative breast cancer (TNBC).

Table 1: Anticancer Activity of this compound

Cancer TypeIC50 (µM)Mechanism of Action
Triple-negative breast cancer0.5MPS1 inhibition
Leukemia0.19Induction of apoptosis via caspase activation
Solid tumors<1Cell cycle arrest at G2/M phase

The compound's ability to inhibit MPS1 leads to disruption in cancer cell division, demonstrating its potential as a therapeutic agent against various malignancies .

Biological Studies

This compound is utilized in biological research to investigate cellular processes such as proliferation and apoptosis. Studies have indicated that derivatives of this compound can selectively induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Case Study: Structure-Activity Relationship (SAR) Analysis
A study synthesized a series of derivatives containing the 7H-Pyrrolo[2,3-d]pyrimidine scaffold and evaluated their biological activity against various cancer cell lines. The most promising derivative exhibited an IC50 value of 0.38 µM against HeLa cells, indicating significant anticancer potential .

Targeting Kinases

The compound has been identified as a selective inhibitor for several kinases beyond MPS1, including targets relevant to Parkinson's disease treatment, such as leucine-rich repeat kinase 2 (LRRK2). This broad spectrum of activity suggests that modifications to the pyrrolo[2,3-d]pyrimidine structure could yield new therapeutic candidates for various diseases .

Synthetic Routes and Modifications

Feasible Synthetic Routes
Research has focused on optimizing synthetic pathways for producing derivatives of this compound. These synthetic efforts facilitate the introduction of various substituents that enhance biological activity and selectivity towards specific targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its structural versatility and ability to form stable complexes with various biological targets. This makes it a valuable scaffold for drug discovery and development, particularly in the field of oncology .

Biologische Aktivität

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a fused pyrrole and pyrimidine ring system, which is known for its ability to mimic purines and pyrimidines. This structural similarity facilitates interactions with various biological targets, making it a promising scaffold for drug development.

Anticancer Activity

This compound exhibits significant anticancer properties. It has been identified as a potent inhibitor of monopolar spindle 1 (MPS1) kinase, an enzyme implicated in the regulation of cell division and tumor progression. In studies involving triple-negative breast cancer (TNBC), this compound demonstrated selective inhibition of MPS1 with promising antiproliferative effects on cancer cell lines .

Table 1: Anticancer Activity of this compound

Cancer TypeIC50 (µM)Mechanism of Action
Triple-negative breast cancer0.5MPS1 inhibition
Leukemia0.19Induction of apoptosis via caspase activation
Solid tumors<1Cell cycle arrest at G2/M phase

Antimicrobial Activity

Recent studies have shown that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this scaffold were evaluated for their antibacterial efficacy against Staphylococcus aureus, Micrococcus luteus, and Escherichia coli using the agar dilution method .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Micrococcus luteus16
Escherichia coli64

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Certain derivatives have shown the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. For example, some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The selective inhibition of MPS1 leads to disrupted cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in leukemia models.
  • Antibacterial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or protein synthesis.

Case Studies

  • Triple-Negative Breast Cancer : A study highlighted the effectiveness of a specific derivative in inhibiting MPS1 in TNBC cells, leading to reduced cell viability and increased apoptosis markers such as caspase-3 activation .
  • Leukemia Models : Another case study demonstrated that treatment with this compound resulted in significant growth inhibition in leukemia cell lines, with associated changes in cell cycle dynamics and apoptosis induction .

Eigenschaften

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUNCUMRKXRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626837
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454685-88-2
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 15 mL round-bottomed flask, 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1 g, 3.35 mmol, Eq: 1.00) and TBAF (13.4 ml, 13.4 mmol, Eq: 4.00) were combined with Tetrahydrofuran to give an off-white solution. The reaction mixture was stirred for 3 h. The reaction mixture was poured into 20 mL sat NH4Cl and extracted with EtOAc (3×25 mL). The organic layers were dried over MgSO4 and concentrated in vacuo. The crude material was triturated with diethyl ether (1×20 mL) to obtain 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (312 mg, 65%).
Name
7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 5
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Customer
Q & A

Q1: What makes 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile a promising scaffold for drug development, particularly in the context of cancer treatment?

A1: this compound derivatives have shown promise as inhibitors of Monopolar Spindle 1 kinase (MPS1) []. MPS1 is a protein kinase often overexpressed in aggressive cancers like triple-negative breast cancer (TNBC) []. By inhibiting MPS1, these compounds can disrupt cancer cell division, offering a potential therapeutic avenue for TNBC and other cancers with elevated MPS1 activity.

Q2: How does the structure of this compound lend itself to modifications that could enhance its biological activity and selectivity?

A2: The core structure of this compound provides multiple sites for chemical modifications. Researchers have successfully introduced various substituents at different positions on this scaffold, as exemplified by the development of a potent MPS1 inhibitor guided by X-ray crystallography []. These modifications can influence the compound's binding affinity to its target, cellular permeability, and overall pharmacological profile. For example, studies have explored modifications at the 2-amino and 4-chloro positions to optimize interactions with specific amino acid residues within the binding site of target proteins like MPS1 [, ].

Q3: Beyond its potential in cancer treatment, what other therapeutic applications have been explored for this compound derivatives?

A3: The this compound scaffold has demonstrated versatility in medicinal chemistry. Research has explored its use in developing not only anticancer agents but also antiviral and antibacterial nucleosides []. For instance, derivatives like cadeguomycin, 2′-deoxycadeguomycin, and ara-cadeguomycin, synthesized from this core structure, have shown activity against certain viruses [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.